N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c20-14-8-6-13(7-9-14)12-26-23-10-2-5-17(19(23)25)18(24)22-16-4-1-3-15(21)11-16/h1-11H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAKLVKBBYHWSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of the fluorophenyl groups. Common reagents used in these reactions include fluorobenzene derivatives, pyridine derivatives, and various catalysts to facilitate the reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with desired chemical properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atoms on the phenyl rings can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several dihydropyridine carboxamide derivatives. Below is a detailed comparison:
Structural Analog: BMS-777607
Chemical Name: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide Key Differences:
- Substituent at 4-position : BMS-777607 has a 4-ethoxy group on the dihydropyridine ring, whereas the target compound lacks this modification.
- Amide Side Chain: BMS-777607 features a 4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl group, while the target compound uses a simpler 3-fluorophenyl group. Biological Activity:
- BMS-777607 is a potent, selective inhibitor of Met kinase (IC₅₀ = 3.9 nM) with oral bioavailability and efficacy in xenograft models .
- It also inhibits related kinases like Ron and Tyro3 but retains >10-fold selectivity over other kinases (e.g., VEGFR2, EGFR) .
Clinical Relevance : Phase I trials demonstrated tolerability and preliminary antitumor activity in advanced malignancies .
Analog with Nitro Substituents: Compound 6d
Chemical Name : (E)-4-hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Key Differences :
- Biological Activity: Limited data exist, but nitro groups may confer activity against oxidative stress-related targets or DNA repair pathways .
Pyrrolopyridine Derivative
Chemical Name : N-(4-((1H-Pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Key Differences :
- Heterocyclic Extension : The pyrrolopyridine moiety may enhance binding to kinase ATP pockets via π-π stacking or hydrogen bonding.
Biological Activity : Similar scaffolds are associated with improved kinase selectivity and blood-brain barrier penetration .
Comparative Data Table
Mechanistic and Pharmacokinetic Insights
- Substituent Impact : The 4-ethoxy group in BMS-777607 improves metabolic stability and oral absorption compared to the target compound’s unmodified dihydropyridine ring .
- Fluorine Effects : Fluorine atoms in both compounds enhance binding affinity to hydrophobic kinase pockets and reduce off-target toxicity .
Biological Activity
N-(3-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial effects, enzyme inhibition, and potential applications in drug discovery.
Structural Overview
This compound features a dihydropyridine core with fluorine substituents, which may enhance its chemical stability and influence its biological properties. The molecular formula is CHFNO, with a molecular weight of approximately 356.34 g/mol.
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory properties. Similar compounds have been reported to inhibit monoacylglycerol lipase (ABHD12), an enzyme involved in lipid metabolism. This suggests that this compound could be investigated for its potential to modulate lipid metabolic pathways.
The mechanism of action for compounds in this class often involves interaction with specific enzymes or receptors, leading to altered biological responses. For example, research indicates that the presence of fluorine atoms can enhance binding affinity to target proteins, thereby increasing efficacy.
Case Studies and Research Findings
A notable study evaluated the biological activity of similar dihydropyridine derivatives and found that they exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The study emphasized the importance of structural modifications in enhancing antimicrobial effectiveness .
Key Findings from Related Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
